Losartan-d4

説明

特性

IUPAC Name |

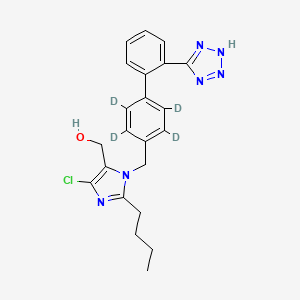

[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIFNNKUMBGKDQ-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649418 | |

| Record name | (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030937-27-9 | |

| Record name | (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Losartan-d4 and its chemical structure?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Losartan-d4 is the deuterium-labeled analog of Losartan, a potent and selective angiotensin II receptor antagonist. Its primary application lies in its use as an internal standard for the quantification of Losartan in biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and detailed experimental protocols for its application in bioanalytical method development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Losartan.

Introduction to this compound

This compound is a stable isotope-labeled version of Losartan, where four hydrogen atoms on the biphenyl ring have been replaced with deuterium atoms.[1][2][3] This isotopic labeling results in a molecule with a higher molecular weight than its unlabeled counterpart, while retaining the same physicochemical properties and chemical reactivity.[4] This characteristic makes this compound an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5]

Losartan itself is a nonpeptide angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor subtype.[1][6][7] By blocking the binding of angiotensin II to the AT1 receptor, Losartan prevents vasoconstriction and aldosterone secretion, thereby lowering blood pressure.[6][8][9] It is widely used in the treatment of hypertension, diabetic nephropathy, and to reduce the risk of stroke.[8]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Losartan, with the exception of the four deuterium atoms on the phenyl group of the biphenyl-tetrazole moiety.

Chemical Name: 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-methanol.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1030937-27-9 | [2][3][4] |

| Molecular Formula | C₂₂H₁₉D₄ClN₆O | [2][3][4] |

| Molecular Weight | 426.94 g/mol | [2][3][4] |

| Purity | ≥98% | N/A |

| Deuterium Incorporation | ≥99% atom % D | N/A |

Mechanism of Action of Losartan

As this compound is biologically equivalent to Losartan, understanding the mechanism of action of Losartan is crucial for its application in pharmacological studies. Losartan is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][6] The renin-angiotensin-aldosterone system (RAAS) plays a key role in regulating blood pressure. Angiotensin II, the primary effector of the RAAS, binds to AT1 receptors, leading to vasoconstriction, aldosterone release, and sympathetic activation, all of which contribute to an increase in blood pressure.[6][7][9] Losartan competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects and resulting in vasodilation and a reduction in blood pressure.[6][8]

Experimental Protocols

This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Losartan in biological samples such as plasma. Below is a representative experimental protocol.

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected Losartan concentration range).

-

Vortex the sample for 30 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Zorbax SB C-18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Parameter | Condition |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Turbo Gas (GS2) | 50 psi |

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Losartan | 423.2 | 207.1 | 60 V | 35 eV |

| This compound | 427.2 | 207.1 | 60 V | 35 eV |

Note: The optimal MS parameters may vary between instruments and should be determined empirically.

Data Analysis

The concentration of Losartan in the plasma samples is determined by calculating the peak area ratio of Losartan to this compound. A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of Losartan in the unknown samples is then interpolated from this calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Losartan in biological matrices. Its use as an internal standard in LC-MS/MS assays helps to correct for variations in sample preparation and instrument response, ensuring the reliability of pharmacokinetic and other drug metabolism studies. This technical guide provides essential information and a robust starting point for the development and validation of bioanalytical methods for Losartan.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. scbt.com [scbt.com]

- 3. vivanls.com [vivanls.com]

- 4. This compound | CAS No- 1030937-27-9 | Simson Pharma Limited [simsonpharma.com]

- 5. hexonsynth.com [hexonsynth.com]

- 6. droracle.ai [droracle.ai]

- 7. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

Losartan-d4 physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of Losartan-d4

For researchers, scientists, and professionals in drug development, a comprehensive understanding of isotopically labeled standards is crucial for accurate quantification in pharmacokinetic and metabolic studies. This guide provides a detailed overview of the physical and chemical properties of this compound, a deuterated analog of the angiotensin II receptor antagonist, Losartan.

Core Physical and Chemical Properties

This compound is primarily utilized as an internal standard for the precise quantification of Losartan in biological samples using mass spectrometry techniques such as GC- or LC-MS.[1][2] Its chemical structure is identical to Losartan, with the exception of four deuterium atoms on the biphenyl ring, which results in a higher molecular weight. This mass difference is essential for its use as an internal standard.

Identifiers and Nomenclature

A clear identification of this compound is fundamental for its application in research and development. The following table summarizes its key identifiers and chemical names.

| Identifier | Value |

| CAS Number | 1030937-27-9[1][3][4][5][6][7][8] |

| IUPAC Name | [2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol[8][] |

| Synonyms | 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5yl)[1,1'-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-methanol, Cozaar-d4, MK-954-d4[5][6][7] |

| Chemical Formula | C₂₂H₁₉D₄ClN₆O[1][3][4][5] |

Physicochemical Data

The physicochemical properties of this compound are critical for its handling, storage, and application in experimental settings. The data is summarized in the table below.

| Property | Value |

| Molecular Weight | 426.9 g/mol [1][4], 426.94 g/mol [3][5][6] |

| Appearance | White to Off-White Solid[6][10] |

| Purity | ≥98%[10], ≥99% deuterated forms (d1-d4)[1] |

| Melting Point | 136-140°C[11] (Note: The melting point for the non-deuterated Losartan is 183.5-184.5°C[12][13][14]) |

| Boiling Point | 682.0±65.0 °C (Predicted for non-deuterated form)[13] |

| Solubility | DMSO: 100 mM, Ethanol: 100 mM[1][15] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[10][15] |

Experimental Protocols

The primary application of this compound is as an internal standard in analytical chemistry. Below are outlines of typical experimental protocols where it is employed.

Quantification of Losartan in Biological Samples by LC-MS/MS

This method is standard for pharmacokinetic studies.

-

Sample Preparation:

-

A known concentration of this compound (internal standard) is spiked into a biological matrix (e.g., plasma, urine).

-

Proteins are precipitated using a solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

An aliquot of the supernatant is injected into a reverse-phase HPLC system (e.g., C18 column).

-

A gradient elution is typically performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Losartan and this compound.

-

The ratio of the peak area of Losartan to the peak area of this compound is used to calculate the concentration of Losartan in the original sample.

-

Purity Assessment by RP-HPLC

The purity of this compound itself can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Standard and Sample Preparation:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., mobile phase).

-

The test sample is prepared at a similar concentration.

-

-

Chromatographic Conditions:

-

A C18 column is commonly used.

-

The mobile phase is typically a mixture of an acidic buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile (e.g., 65:35 v/v).[16]

-

The flow rate is set around 1.0 mL/min.

-

Detection is performed using a UV detector at a wavelength where Losartan has significant absorbance (e.g., 234 nm).[17]

-

-

Data Analysis:

-

The chromatograms of the standard and sample are compared.

-

Purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks.

-

Visualizations: Workflows and Pathways

To better illustrate the application and mechanism of action, the following diagrams are provided.

Caption: LC-MS/MS workflow for Losartan quantification.

Caption: Mechanism of action of Losartan in the RAAS pathway.

Mechanism of Action

As a deuterated analog, this compound is expected to exhibit the same pharmacological activity as Losartan. Losartan is a selective, competitive antagonist of the angiotensin II receptor type 1 (AT₁).[1][18] By blocking the AT₁ receptor, it prevents angiotensin II from binding and exerting its potent vasoconstrictive effects.[18] This leads to vasodilation (relaxation of blood vessels), reduced secretion of aldosterone, and consequently, a decrease in blood pressure.[18][19] The diagram above illustrates this inhibitory action within the Renin-Angiotensin-Aldosterone System (RAAS). Losartan's active metabolite, E-3174, is significantly more potent and contributes to its long-lasting effects.[18]

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | CAS No- 1030937-27-9 | Simson Pharma Limited [simsonpharma.com]

- 4. chromatoscientific.com [chromatoscientific.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. vivanls.com [vivanls.com]

- 8. This compound | CAS 1030937-27-9 | LGC Standards [lgcstandards.com]

- 10. Losartan D4 | angiotensin II receptor antagonist | antihypertensive drug| CAS# 1030937-27-9 |DuP753 D4; DuP-753 D4| InvivoChem [invivochem.com]

- 11. Chemical Product Details [advtechind.com]

- 12. journalwjarr.com [journalwjarr.com]

- 13. Losartan CAS#: 114798-26-4 [m.chemicalbook.com]

- 14. Losartan Potassium CAS 124750-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. medicalresearchjournal.org [medicalresearchjournal.org]

- 18. go.drugbank.com [go.drugbank.com]

- 19. youtube.com [youtube.com]

Decoding the Certificate of Analysis: Key Data

An In-depth Technical Guide to the Losartan-d4 Certificate of Analysis

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality, purity, and identity of a reference standard.[1][2][3] This guide provides a detailed explanation of the data and methodologies presented in a typical CoA for this compound, a deuterium-labeled internal standard essential for pharmacokinetic and bioanalytical studies.[4][5] Understanding this document is paramount for ensuring the accuracy and reliability of experimental results.

A CoA for this compound provides essential information about the identity, purity, and quality of the material. This data is typically presented in a structured format, which we have summarized below.

Table 1: Product Identification and Physical Properties

This section provides fundamental information to identify and handle the specific batch of the reference standard.

| Parameter | Typical Specification | Description |

| Product Name | This compound | The common name for the deuterium-labeled analog of Losartan.[6] |

| CAS Number | 1030937-27-9 | A unique numerical identifier assigned by the Chemical Abstracts Service.[6][7][8][9] |

| Lot / Batch Number | e.g., GR-12-267 | A unique code assigned by the manufacturer for batch traceability.[9] |

| Molecular Formula | C₂₂H₁₉D₄ClN₆O | Represents the elemental composition, indicating the presence of four deuterium (D) atoms.[6][9] |

| Molecular Weight | 426.94 g/mol | The mass of one mole of the substance, accounting for the deuterium isotopes.[6][9] |

| Appearance | Off-White Solid | A description of the physical state and color of the material.[9] |

| Storage Temperature | -20°C | The recommended temperature to maintain the stability of the compound.[10] |

Table 2: Analytical Data Summary

This section contains the results of quantitative tests performed to assess the quality of the reference standard.

| Analysis | Specification | Result | Method |

| Chemical Purity (HPLC) | ≥98% | 99.8% | High-Performance Liquid Chromatography |

| Isotopic Purity (MS) | ≥98% atom D | 99.2% | Mass Spectrometry |

| Deuterated Forms (MS) | ≥99% (d₁-d₄) | 99.5% | Mass Spectrometry[4] |

| Identity Confirmation | Conforms to structure | Conforms | ¹H NMR, Mass Spectrometry |

Core Analytical Methodologies: Experimental Protocols

The results presented in the CoA are derived from rigorous analytical testing. Below are detailed protocols for the key experiments used to certify this compound.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate, identify, and quantify each component in a mixture, thereby determining the chemical purity of this compound.

-

Objective: To quantify the purity of the this compound compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Detailed Protocol:

-

Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is typically used.[11]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01 M disodium hydrogen phosphate adjusted to pH 3.5) and an organic solvent like acetonitrile (e.g., in a 60:40 v/v ratio).[12]

-

Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.[11]

-

Detection: UV detection is performed at a wavelength of 254 nm, where Losartan exhibits strong absorbance.[12]

-

Sample Preparation: A standard solution is prepared by accurately weighing and dissolving the this compound reference material in the mobile phase to a known concentration (e.g., 100 µg/mL).[11]

-

Analysis: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. Purity is calculated based on the area of the main peak relative to the total area of all observed peaks.

-

B. Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and determines the extent and location of isotopic labeling.

-

Objective: To confirm the molecular identity of this compound by measuring its mass-to-charge ratio (m/z) and to quantify its isotopic purity.

-

Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

-

Detailed Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer following separation by an LC system, often using a gradient mobile phase on a C18 column.[13]

-

Ionization: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions [M+H]⁺.

-

Mass Analysis: The mass analyzer is scanned to detect the m/z of the parent ion. For this compound (MW 426.94), the expected [M+H]⁺ ion would be approximately m/z 427.9.

-

Isotopic Purity Assessment: The relative abundances of the ions corresponding to the unlabeled Losartan (d₀, [M+H]⁺ ≈ 423.9) and the various deuterated forms (d₁, d₂, d₃, d₄) are measured to calculate the isotopic enrichment.[4]

-

Tandem MS (MS/MS): To further confirm the structure, the parent ion (m/z 427.9) is selected and fragmented. The resulting fragment ions are analyzed and compared to the known fragmentation pattern of Losartan to confirm the structural integrity and location of the deuterium labels.[14]

-

C. Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the structure of the molecule and is used to confirm the identity of the compound.

-

Objective: To verify the chemical structure of this compound and confirm the absence of significant proton signals in the regions where deuterium atoms have been incorporated.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Detailed Protocol:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as DMSO-d₆ or D₂O.[15][16]

-

Data Acquisition: A ¹H NMR spectrum is acquired. The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet), and integration values of the peaks are recorded.[15]

-

Spectral Analysis: The obtained spectrum is compared to the known spectrum of unlabeled Losartan. The key confirmation for this compound is the significant reduction or complete absence of proton signals corresponding to the positions on the biphenyl ring where deuterium has been substituted.[4][6] The remaining signals in the spectrum should match the expected protons of the Losartan molecule.[15]

-

Visualizing the Process and Product

Diagrams can effectively illustrate complex workflows and relationships, providing a clearer understanding of the certification process and the product itself.

Workflow of a Certificate of Analysis

This diagram illustrates the logical flow from sample reception to the final issuance of the Certificate of Analysis, highlighting the key quality control stages.

Structural Relationship: Losartan and this compound

This diagram shows the chemical structure of the parent compound, Losartan, and highlights the specific positions on the biphenyl ring that are substituted with deuterium atoms to create this compound.

References

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. brandnutra.com [brandnutra.com]

- 3. datacor.com [datacor.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS 1030937-27-9 | LGC Standards [lgcstandards.com]

- 8. clearsynth.com [clearsynth.com]

- 9. esschemco.com [esschemco.com]

- 10. This compound Carboxylic Acid | LGC Standards [lgcstandards.com]

- 11. ijrpc.com [ijrpc.com]

- 12. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Losartan-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Losartan-d4, a critical internal standard for the accurate quantification of losartan in complex biological matrices. This document details commercially available sources, their specifications, and the experimental protocols for its effective use in bioanalytical assays.

Commercial Suppliers and Specifications of High-Purity this compound

The selection of a high-purity, well-characterized internal standard is paramount for the development of robust and reproducible bioanalytical methods. This compound is offered by several reputable suppliers, each providing specific grades and purities. The following table summarizes the key quantitative data from a selection of commercial suppliers to facilitate a comparative assessment.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Isotopic Enrichment |

| Cayman Chemical | This compound | 1030937-27-9 | C₂₂H₁₉D₄ClN₆O | ≥99% deuterated forms (d₁-d₄) | Not explicitly stated |

| LGC Standards | This compound | 1030937-27-9 | C₂₂H₁₉D₄ClN₆O | >95% (HPLC) | Not explicitly stated |

| ESS Chem Co. | This compound | 1030937-27-9 | C₂₂H₁₉D₄ClN₆O | 100% by HPLC | >98% atom D |

| Sussex Research | This compound | 1030937-27-9 | C₂₂H₁₉D₄ClN₆O | >95% (HPLC) | >95% |

| Santa Cruz Biotechnology | This compound | 1030937-27-9 | C₂₂H₁₉D₄ClN₆O | Not explicitly stated | Not explicitly stated |

| Clearsynth | This compound | 1030937-27-9 | C₂₂H₁₉D₄ClN₆O | Certificate of Analysis available | Certificate of Analysis available |

Note: The information presented in this table is based on publicly available data from the suppliers' websites. It is strongly recommended to request a lot-specific Certificate of Analysis (CoA) for detailed and up-to-date information on purity, isotopic enrichment, and any identified impurities.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Losartan

Losartan is a potent and selective angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by inhibiting the renin-angiotensin-aldosterone system (RAAS). Understanding this pathway is crucial for researchers working with this class of drugs.[1][2][3][4][5] The RAAS is a complex hormonal cascade that plays a critical role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[2][5]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Losartan.

Experimental Protocol: Quantification of Losartan in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for the quantification of losartan in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is a composite of best practices derived from various validated bioanalytical methods.[6][7][8][9]

Materials and Reagents

-

Losartan reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve losartan and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the losartan stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.

Sample Preparation

3.3.1. Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 100 µL of plasma sample, add 25 µL of the IS working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

3.3.2. Protein Precipitation (PPT)

-

To 100 µL of plasma sample, add 25 µL of the IS working solution.

-

Add 300 µL of cold acetonitrile, vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions:

-

Losartan: m/z 423.2 → 207.1

-

This compound: m/z 427.2 → 211.1

-

Data Analysis

The concentration of losartan in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard, from sample reception to final data reporting.

Caption: A typical bioanalytical workflow for the quantification of Losartan using an internal standard.

This technical guide provides essential information for researchers and scientists utilizing high-purity this compound. By understanding the available commercial sources, the underlying pharmacology, and detailed experimental protocols, users can ensure the development of accurate, precise, and reliable bioanalytical methods for their research and drug development endeavors.

References

- 1. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. aragen.com [aragen.com]

- 7. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thaiscience.info [thaiscience.info]

- 9. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Losartan-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Losartan-d4 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of Losartan. The use of a SIL-IS is considered the gold standard in mass spectrometry-based assays for its ability to ensure the highest levels of accuracy, precision, and robustness.[1]

Introduction to Losartan and the Need for Precise Quantification

Losartan is an orally active, nonpeptide angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[2][3] It exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptors, which are key components of the renin-angiotensin-aldosterone system (RAAS).[4][5] This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[2][5] Given its critical role in managing cardiovascular health, the accurate and precise measurement of Losartan concentrations in biological matrices (e.g., plasma, urine) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

The Fundamental Role of an Internal Standard

Quantitative analysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to variations that can compromise data integrity. These variations can arise during sample preparation (e.g., extraction inconsistencies), chromatography (e.g., injection volume differences), and mass spectrometric detection (e.g., ion suppression or enhancement).[6][7]

An internal standard (IS) is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known, constant amount to every sample, calibrator, and quality control sample at the beginning of the analytical process.[8] The IS co-processes with the analyte and is used to normalize the final result. The core principle is that any analytical variability that affects the analyte will affect the IS to the same degree. Therefore, by measuring the ratio of the analyte's response to the IS's response, these variations are effectively canceled out, leading to significantly improved accuracy and precision.[1][7]

Mechanism of Action: Why this compound is the Ideal Internal Standard

This compound is a deuterated form of Losartan, where four hydrogen atoms on the butyl side chain have been replaced with deuterium atoms. This subtle structural modification is the key to its efficacy as an internal standard.

Physicochemical Similarity and Co-elution: Deuterium substitution results in a negligible difference in the chemical and physical properties of the molecule compared to the parent drug, Losartan.[8] This near-identical nature ensures that this compound behaves in the same manner as Losartan during every step of the analytical workflow:

-

Extraction: It exhibits the same recovery efficiency during sample preparation techniques like solid-phase extraction (SPE) or protein precipitation.[6][8]

-

Chromatography: It has a nearly identical retention time and co-elutes with Losartan from the liquid chromatography column. This is crucial because it ensures both compounds experience the same matrix effects at the same time.[1]

-

Ionization: It has the same ionization efficiency in the mass spectrometer's ion source (e.g., electrospray ionization - ESI).[8]

Distinction by Mass: While chemically similar, the four deuterium atoms give this compound a mass-to-charge ratio (m/z) that is 4 Daltons higher than that of Losartan. This mass difference allows the mass spectrometer to easily and simultaneously distinguish between the analyte and the internal standard.

Ratio-Based Quantification: The quantification is not based on the absolute peak area of Losartan, but on the ratio of the peak area of Losartan to the peak area of the known concentration of this compound. This ratio remains constant even if the absolute signal intensities of both compounds fluctuate due to analytical variability.[1] This normalization corrects for errors introduced during sample processing and analysis, ensuring the final calculated concentration is highly accurate and reproducible.[6]

Experimental Protocol: Quantification of Losartan in Human Plasma by LC-MS/MS

This section outlines a typical validated method for the determination of Losartan in human plasma using this compound as an internal standard.

4.1. Materials and Reagents

-

Losartan potassium reference standard

-

This compound internal standard

-

HPLC-grade methanol and acetonitrile

-

Formic acid

-

Ultrapure water

-

Control human plasma (with anticoagulant, e.g., K2-EDTA)

4.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Losartan and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Losartan stock solution with a 50:50 methanol/water mixture to create calibration curve (CC) standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 200 ng/mL).

4.3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of a plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution to all tubes except the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.4. LC-MS/MS Conditions

The following tables summarize the typical instrumental parameters for the analysis.

Data Presentation

Table 1: Mass Spectrometric Parameters

| Analyte | Ionization Mode | Precursor Ion (Q1 m/z) | Product Ion (Q2 m/z) |

| Losartan | ESI Positive | 423.2 - 423.4 | 207.0 - 207.2 |

| This compound | ESI Positive | 427.2 | 211.2 |

(Data sourced from multiple studies, slight variations exist based on instrumentation)[9][10][11]

Table 2: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Injection Volume | 10 - 15 µL |

| Column Temperature | 30 - 40°C |

(Conditions are generalized from typical methods)[12][13][14]

Table 3: Typical Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 0.5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 15% |

(Validation parameters compiled from representative bioanalytical methods)[12][15][16][17][18]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. texilajournal.com [texilajournal.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. aragen.com [aragen.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpbs.com [ijpbs.com]

- 14. edqm.eu [edqm.eu]

- 15. researchgate.net [researchgate.net]

- 16. latamjpharm.org [latamjpharm.org]

- 17. RP-HPLC Method for the Determination of Losartan Potassium and Ramipril in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iajpr.com [iajpr.com]

The Role of Losartan-d4 in Advancing Pharmacokinetic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Losartan-d4, a deuterium-labeled analog of the angiotensin II receptor blocker Losartan, in the realm of pharmacokinetic studies. The inclusion of deuterium atoms in the Losartan molecule offers unique advantages, primarily in its use as an internal standard for bioanalytical assays and in the investigation of metabolic pathways and the kinetic isotope effect. This document will delve into the metabolic fate of Losartan, detail experimental protocols for its quantification, and present available data on the impact of deuteration.

Introduction to Losartan and the Significance of Isotopic Labeling

Losartan is an orally administered antihypertensive medication that exerts its effect by selectively blocking the angiotensin II type 1 (AT1) receptor. Following oral administration, Losartan is rapidly absorbed and undergoes significant first-pass metabolism, with approximately 14% of the dose being converted to its pharmacologically active carboxylic acid metabolite, E-3174.[1][2][3][4] This metabolite is 10 to 40 times more potent than the parent drug and has a longer terminal half-life, contributing significantly to the drug's overall therapeutic effect.[1][4]

The primary metabolic conversion of Losartan to E-3174 is mediated by the cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4.[5] Understanding the pharmacokinetics of both Losartan and E-3174 is crucial for dose optimization and for assessing drug-drug interactions.

Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmacokinetic research. The substitution of hydrogen with its heavier isotope, deuterium, results in a molecule that is chemically identical to the parent drug but has a greater mass. This mass difference allows for its differentiation in mass spectrometry-based analytical methods, making it an ideal internal standard for accurate and precise quantification of the unlabeled drug in biological matrices.[6][7] Furthermore, the stronger carbon-deuterium bond can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[6][7] Studying the KIE can provide insights into reaction mechanisms and the potential for developing "metabolically stabilized" drugs.

Metabolic Pathway of Losartan

The biotransformation of Losartan is a critical determinant of its pharmacological activity. The metabolic pathway primarily involves the oxidation of the 5-hydroxymethyl group on the imidazole ring to a carboxylic acid, forming the active metabolite E-3174. This process is catalyzed by CYP2C9 and CYP3A4 in the liver.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Losartan and E-3174 in Humans (Oral Administration)

| Parameter | Losartan | E-3174 (Active Metabolite) | Reference(s) |

| Cmax (Maximum Concentration) | Varies with dose | Approximately equal to Losartan | [1] |

| Tmax (Time to Cmax) | 1 hour | 3-4 hours | [1] |

| AUC (Area Under the Curve) | - | ~4 times greater than Losartan | [1] |

| t1/2 (Half-life) | ~2 hours | 6-9 hours | [1] |

| Systemic Bioavailability | ~33% | - | [1] |

| Protein Binding | >98% | >99% | [5] |

| Total Plasma Clearance | ~600 mL/min | ~50 mL/min | [1] |

| Renal Clearance | ~75 mL/min | ~25 mL/min | [1] |

Table 2: Pharmacokinetic Parameters of Losartan and E-3174 in Animal Models

| Species | Parameter | Losartan | E-3174 | Reference(s) |

| Pig (Intravenous) | t1/2 (min) | 40 ± 6 | 52 | [8] |

| Clearance (mL/min/kg) | 22.1 ± 4.4 | 11.8 ± 1.5 | [8] | |

| Vdss (L/kg) | 0.56 ± 0.16 | 0.18 ± 0.04 | [8] | |

| Dog (Oral) | Bioavailability (%) | 23-33 | - | [9] |

| t1/2 (min) | 108-153 | - | [9] | |

| Rat (Oral) | Cmax (ng/mL) | Varies with dose and co-administration | - | [10] |

| AUC (ng.h/mL) | Varies with dose and co-administration | - | [10] |

Table 3: In Vitro Kinetic Data on the Formation of Metabolites from Losartan and Deuterated Losartan by CYP2C9

| Substrate | Metabolite | Vmax (pmol/min/pmol CYP2C9) | Km (µM) |

| Losartan (1-K⁺) | E3179 | 1.8 ± 0.1 | 2.3 ± 0.4 |

| E3174 | 0.28 ± 0.01 | 2.1 ± 0.4 | |

| Deuterated Losartan ([²H]1-K⁺) | E3179-d1 | 1.1 ± 0.1 | 2.9 ± 0.7 |

| E3174 | 0.27 ± 0.01 | 2.2 ± 0.4 |

Data adapted from a study on iridium-catalyzed α-selective deuteration of alcohols.[11]

The in vitro data in Table 3 suggests a kinetic isotope effect on the formation of the intermediate metabolite E3179, as indicated by the lower Vmax for the deuterated Losartan. This observation supports the principle that deuteration at a site of metabolism can slow down the rate of reaction.

Experimental Protocols

In Vivo Pharmacokinetic Study in a Porcine Model

This protocol is a representative example of an animal pharmacokinetic study for Losartan.

-

Subjects: Anesthetized domestic pigs.

-

Dosing: A single intravenous dose of Losartan (e.g., 3 mg/kg) is administered. For steady-state analysis, a constant intravenous infusion can be employed.

-

Blood Sampling: Arterial blood samples are collected at predefined time points post-dose (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240 minutes).

-

Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -20°C or lower until analysis.

-

Bioanalysis: Plasma concentrations of Losartan and its metabolite E-3174 are determined using a validated LC-MS/MS method with an appropriate internal standard (e.g., a structural analog or a stable isotope-labeled version like this compound).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as clearance, volume of distribution at steady state (Vdss), and elimination half-life (t1/2).[8]

Bioanalytical Method for Quantification of Losartan using LC-MS/MS with this compound as an Internal Standard

The following workflow outlines a typical bioanalytical method for the quantification of Losartan in a biological matrix.

The Kinetic Isotope Effect (KIE) and Its Implications

The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[6][7] In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of that metabolic reaction. This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond.

The potential consequences of the KIE on the pharmacokinetics of a deuterated drug like this compound could include:

-

Increased exposure to the parent drug: A slower rate of metabolism would lead to higher plasma concentrations (Cmax) and a larger area under the concentration-time curve (AUC) for this compound compared to Losartan.

-

Longer half-life: A reduced clearance would result in a longer elimination half-life.

-

Altered metabolite profile: If metabolism is shunted to alternative pathways, the relative abundance of different metabolites could change.

While the in vitro data presented in Table 3 provides evidence for a KIE in the metabolism of a deuterated Losartan analog, further in vivo studies are necessary to fully characterize the pharmacokinetic profile of this compound and to determine the clinical significance of these potential changes.

Conclusion

This compound is a vital tool for the accurate and precise quantification of Losartan in pharmacokinetic studies, serving as an ideal internal standard in LC-MS/MS bioanalysis. The principles of isotopic labeling also offer a pathway to investigate the metabolic fate of Losartan and the impact of the kinetic isotope effect. While the primary application of this compound to date has been in bioanalytical assays, the potential for deuteration to modulate the pharmacokinetic properties of Losartan presents an intriguing area for future research in drug development. A deeper understanding of the in vivo pharmacokinetics of this compound could pave the way for the development of "soft drugs" with tailored metabolic profiles, potentially leading to improved therapeutic outcomes. Further studies are warranted to fully elucidate the comparative pharmacokinetics of Losartan and its deuterated counterpart.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Clinical Pharmacokinetics of Losartan | Semantic Scholar [semanticscholar.org]

- 5. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic-pharmacodynamic relations of losartan and EXP3174 in a porcine animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics and pharmacodynamics of the angiotensin II receptor antagonist losartan potassium (DuP 753/MK 954) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Critical Role of Losartan-d4 in the Bioequivalence Assessment of Losartan Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. To ensure the therapeutic equivalence of generic formulations of Losartan, regulatory agencies require rigorous bioequivalence (BE) studies. These studies are fundamental in demonstrating that the generic product performs in the same manner as the innovator drug. A cornerstone of modern bioanalytical methodology in these studies is the use of stable isotope-labeled internal standards, with Losartan-d4, a deuterated analog of Losartan, being the gold standard.

This technical guide provides a comprehensive overview of the pivotal role of this compound in the bioequivalence evaluation of Losartan. We will delve into the principles of its application, detailed experimental protocols for quantitative analysis, and the interpretation of pharmacokinetic data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the bioanalytical and clinical assessment of Losartan products.

The Significance of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest in a biological matrix. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound for Losartan.

The primary advantages of using a deuterated internal standard like this compound include:

-

Compensation for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to variability in the analyte signal. Since a deuterated IS is chemically and physically almost identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the IS response, these variations can be effectively normalized.[1]

-

Correction for Variability in Sample Preparation and Injection: Any loss of analyte during sample extraction, processing, or injection into the LC-MS/MS system will be mirrored by a proportional loss of the deuterated IS. This co-extraction and co-elution behavior ensures that the analyte/IS ratio remains constant, leading to more accurate and reproducible results.[2]

-

Improved Precision and Accuracy: The use of a stable isotope-labeled IS significantly enhances the overall precision and accuracy of the bioanalytical method, which is a critical requirement for regulatory submissions. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate stable isotope-labeled internal standards.[3]

Metabolic Pathway of Losartan

Following oral administration, Losartan is absorbed and undergoes significant first-pass metabolism, primarily by cytochrome P450 enzymes (CYP2C9 and CYP3A4), to its major active metabolite, E-3174 (also known as losartan carboxylic acid).[4] This metabolite is 10 to 40 times more potent than Losartan itself and contributes significantly to the overall antihypertensive effect.[5] Therefore, bioequivalence studies for Losartan formulations require the quantification of both the parent drug (Losartan) and its active metabolite (E-3174). This compound is used as the internal standard for the quantification of Losartan. While a deuterated version of E-3174 could also be used, in many validated methods, a single internal standard that is structurally similar to both analytes, or two separate internal standards, are employed. For the purpose of this guide, we focus on the role of this compound for the parent drug's quantification.

Experimental Protocols

A robust and validated bioanalytical method is the foundation of a successful bioequivalence study. Below is a representative, detailed methodology for the simultaneous quantification of Losartan and its active metabolite E-3174 in human plasma using LC-MS/MS with this compound as the internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Aliquoting: Transfer 200 µL of human plasma sample into a 96-well plate.

-

Addition of Internal Standard: Add 25 µL of the internal standard working solution (containing this compound at a concentration of, for example, 2000 ng/mL in methanol) to each plasma sample.

-

Acidification: Add 200 µL of an extraction buffer (e.g., 0.5% formic acid in water) and vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition an Oasis HLB 96-well plate (30 mg/1 mL) by passing 1.0 mL of methanol followed by 1.0 mL of the extraction buffer.

-

Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE plate.

-

Washing: Wash the cartridges with 1.0 mL of the extraction buffer followed by 1.0 mL of water to remove interfering substances.

-

Elution: Elute the analytes and the internal standard with 1.0 mL of an elution solvent (e.g., 0.5% ammonia in methanol).

-

Evaporation: Evaporate the eluate to dryness at approximately 45°C under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) system capable of delivering a precise and stable flow.

-

Column: A reversed-phase C18 column (e.g., Zorbax XDB-Phenyl, 75 mm × 4.6 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A typical isocratic mobile phase could be methanol:0.1% formic acid (85:15, v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.

-

Injection Volume: Typically 5-10 µL.

-

Column Temperature: Maintained at ambient or a controlled temperature (e.g., 40°C).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is generally used for good response.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Table 1: Representative Mass Spectrometer Parameters and MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Losartan | 423.1 | 207.2 | Positive |

| E-3174 | 437.1 | 235.2 | Positive |

| This compound (IS) | 427.1 | 207.2 | Positive |

Note: The exact m/z values may vary slightly depending on the instrument and tuning.

Data Presentation in Bioequivalence Studies

The primary objective of a bioequivalence study is to compare the rate and extent of absorption of a test (generic) formulation to a reference (innovator) formulation. This is achieved by analyzing the pharmacokinetic parameters of the parent drug and its active metabolite.

Key Pharmacokinetic Parameters

-

Cmax: The maximum observed plasma concentration of the drug.

-

AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

For a product to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.

Table 2: Example Pharmacokinetic Data for Losartan from a Bioequivalence Study

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (Test/Ref) % | 90% Confidence Interval |

| Cmax (ng/mL) | 745.94 ± 419.75 | 745.74 ± 329.99 | 98.45 | 83.65% - 113.36% |

| AUC0-t (ng·h/mL) | 2019.92 ± 1002.90 | 2028.58 ± 837.45 | 93.98 | 89.79% - 98.25% |

| AUC0-∞ (ng·h/mL) | 2125.34 ± 1050.12 | 2135.67 ± 880.56 | 95.22 | 90.95% - 99.55% |

(Data is representative and compiled from published studies for illustrative purposes)[4]

Table 3: Example Pharmacokinetic Data for E-3174 from a Bioequivalence Study

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (Test/Ref) % | 90% Confidence Interval |

| Cmax (ng/mL) | 1805.77 ± 765.39 | 1606.22 ± 977.22 | 98.50 | 93.49% - 103.61% |

| AUC0-t (ng·h/mL) | 10851.52 ± 4438.66 | 11041.18 ± 5015.81 | 100.40 | 96.79% - 104.09% |

| AUC0-∞ (ng·h/mL) | 11450.78 ± 4650.23 | 11590.45 ± 5230.11 | 101.40 | 97.06% - 105.83% |

(Data is representative and compiled from published studies for illustrative purposes)[4]

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of Losartan in human plasma during bioequivalence studies. Its ability to mimic the behavior of the parent drug throughout the analytical process ensures the mitigation of variability arising from matrix effects and sample processing, thereby leading to high-quality data that meets stringent regulatory requirements. This in-depth technical guide has outlined the rationale, a detailed experimental protocol, and the expected data outcomes when employing this compound in the bioequivalence assessment of Losartan formulations. Adherence to these principles and methodologies is paramount for the successful development and approval of generic Losartan products, ultimately benefiting public health by providing safe, effective, and affordable therapeutic options.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Losartan in Human Plasma using Losartan-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate and reliable quantification of Losartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Losartan in human plasma, utilizing its deuterated analog, Losartan-d4, as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound provides excellent accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

Materials and Reagents

-

Losartan potassium (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB) or protein precipitation reagents.

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data acquisition and processing software.

Sample Preparation

Two common methods for plasma sample preparation are solid-phase extraction (SPE) and protein precipitation.

2.3.1. Solid-Phase Extraction (SPE) Protocol

-

Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg, 1 cc) by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (1 µg/mL in 50% methanol). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2.3.2. Protein Precipitation Protocol

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (1 µg/mL in 50% methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer to an autosampler vial for analysis.

Liquid Chromatography

-

Column: A C18 analytical column (e.g., Zorbax SB C-18, Phenomenex Luna C18) is suitable for the separation.

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Flow Rate: A typical flow rate is between 0.4 to 1.0 mL/min.[1]

-

Injection Volume: 5-20 µL.

-

Column Temperature: 30-40°C.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for Losartan.[2][3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: The precursor and product ions for Losartan and this compound are monitored.

Data Presentation

The quantitative data for the LC-MS/MS method development should be summarized in the following tables.

Table 1: Optimized Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC Column | Zorbax SB C-18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| Run Time | 5 minutes |

Table 2: Optimized Mass Spectrometer Parameters

| Parameter | Losartan | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 423.2 | 427.2 |

| Product Ion (m/z) | 207.2 | 207.2 |

| Dwell Time (ms) | 200 | 200 |

| Collision Energy (eV) | 25 | 25 |

| Declustering Potential (V) | 60 | 60 |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99)[1] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (%RSD) | <15% (<20% for LLOQ) |

| Recovery | >85% |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under typical laboratory conditions |

Visualizations

The following diagrams illustrate the key workflows in the LC-MS/MS method.

Caption: Experimental workflow for Losartan analysis.

Caption: Logical relationship for quantification.

References

Application Note: Validated UPLC-MS/MS Method for the Quantification of Losartan in Human Plasma Using Losartan-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate and reliable quantification of Losartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Losartan in human plasma, utilizing its deuterated stable isotope, Losartan-d4, as the internal standard (IS). The method is sensitive, specific, and rapid, making it suitable for high-throughput analysis.

Experimental Workflow

The overall experimental workflow for the UPLC-MS/MS analysis of Losartan is depicted below.

Caption: Experimental workflow for Losartan quantification.

Experimental Protocols

Materials and Reagents

-

Losartan potassium reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Losartan and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the Losartan stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of approximately 100 ng/mL.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

3.3.1. Protein Precipitation (PPT)

-

To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.3.2. Solid-Phase Extraction (SPE) [1][2][3][4]

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][2][3][4]

-

To 100 µL of plasma, add 25 µL of the this compound internal standard.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as described in the PPT method.

UPLC-MS/MS Conditions

3.4.1. Chromatographic Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mobile Phase:

-

Gradient: A gradient elution may be used for optimal separation. A typical starting condition is 85% A, followed by a linear gradient to 15% A over 2 minutes, hold for 0.5 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 15°C

3.4.2. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Method Validation Summary

The method was validated according to the US FDA guidelines for bioanalytical method validation. The key validation parameters are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.5 to 1000 ng/mL for Losartan in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.[2]

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Losartan | 0.5 - 1000 | > 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results were within the acceptable limits.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |

| LQC | 1.5 | < 15 | < 15 | 85 - 115 |

| MQC | 500 | < 15 | < 15 | 85 - 115 |

| HQC | 850 | < 15 | < 15 | 85 - 115 |

Recovery and Matrix Effect

The extraction recovery of Losartan and the internal standard was consistent and reproducible. The matrix effect was found to be negligible, indicating that endogenous plasma components did not interfere with the quantification.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Losartan | 88.5 - 102.5[1][3] | 95 - 105 |

| This compound | > 85 | 95 - 105 |

Conclusion

This application note details a validated UPLC-MS/MS method for the quantification of Losartan in human plasma using this compound as the internal standard. The method is rapid, sensitive, and specific, with a simple and efficient sample preparation procedure. The validation results demonstrate that the method is accurate, precise, and reliable for its intended purpose in pharmacokinetic and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Validated Ultra-Performance Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometric Method for Fast Determination of Losartan in Rabbit Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Losartan-d4 Sample Preparation in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Losartan-d4 from human plasma. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are suitable for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Losartan is an angiotensin II receptor antagonist used to treat hypertension. The deuterated internal standard, this compound, is crucial for accurate quantification in pharmacokinetic and bioequivalence studies. Proper sample preparation is a critical step to remove plasma components that can interfere with analysis, thereby ensuring the accuracy, precision, and sensitivity of the analytical method. This document outlines three commonly employed techniques for the extraction of this compound from human plasma.

Comparative Quantitative Data

The selection of a sample preparation method often depends on the desired analytical performance. The following table summarizes key quantitative parameters for the described techniques.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery | Losartan: ~96.53%[1] | High recovery reported[2][3] | Method dependent, generally lower than SPE/LLE |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] | 0.5 ng/mL[2][3][5] | Dependent on subsequent dilution |

| Matrix Effect | Minimal, clean extracts[4] | Potential for matrix effects[6] | High potential for matrix effects[6] |

| Throughput | Moderate to high (with automation) | Moderate | High, especially with 96-well plates[7] |

| Selectivity | High | Moderate to High | Low |

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a highly selective method that yields clean extracts, making it ideal for sensitive bioanalytical assays.[4] Oasis HLB cartridges are commonly used for the extraction of Losartan and its metabolites from plasma.[1][4]

Materials:

-

Human plasma sample

-

Internal Standard (IS) working solution (e.g., Irbesartan)[4]

-

0.5% Formic acid in water (Extraction Buffer)[4]

-

Methanol[4]

-

0.5% Ammonia in methanol[4]

-

Oasis HLB cartridges (30 mg/1 mL)[4]

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

To a 200-μL aliquot of human plasma, add 25 μL of the IS working solution.

-

Vortex the sample for 10 seconds.

-

Add 200 μL of extraction buffer (0.5% formic acid in water) and vortex.[4]

-

Condition the Oasis HLB cartridge by passing 1.0 mL of methanol followed by 1.0 mL of extraction buffer.[4]

-

Load the entire sample mixture onto the conditioned cartridge.

-

Wash the cartridge with 1.0 mL of extraction buffer, followed by 1.0 mL of water.[4]

-

Elute the analytes and IS with 1.0 mL of 0.5% ammonia in methanol.[4]

-

Evaporate the eluate to dryness at 45°C under a stream of nitrogen.

-

Reconstitute the dried residue in mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is a cost-effective method that can provide clean extracts.

Materials:

-

Human plasma sample (e.g., 100 µL)[3]

-

Internal Standard (IS) working solution (e.g., Candesartan)[2][3]

-

1 M Formic acid solution[3]

-

Extraction solvent: Ethyl acetate and hexane (9:1, v/v)[2][5]

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

To 100 µL of plasma in a microcentrifuge tube, add 5 µL of the IS working solution.[3]

-

Add 30 µL of 1 M formic acid solution to acidify the sample.[3]

-

Add 1 mL of the extraction solvent (ethyl acetate:hexane, 9:1 v/v).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT)

PPT is a rapid and simple method for removing the bulk of proteins from plasma samples. While it is a high-throughput technique, it may result in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects.[8]